molecular formula C17H17NO2 B3442518 N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B3442518
M. Wt: 267.32 g/mol
InChI Key: HGRMKMHKMTWXJY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine: is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with an indene structure, which contributes to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Indene Synthesis: The indene structure can be synthesized via the cyclization of appropriate precursors, such as 2-phenyl-1,3-butadiene, under catalytic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the indene structure using a suitable amine, such as 2,3-dihydro-1H-inden-2-amine, under catalytic conditions like palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine, iodine.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-phenylamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine: stands out due to its unique indene structure fused with the benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-4-14-9-15(8-13(14)3-1)18-10-12-5-6-16-17(7-12)20-11-19-16/h1-7,15,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRMKMHKMTWXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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